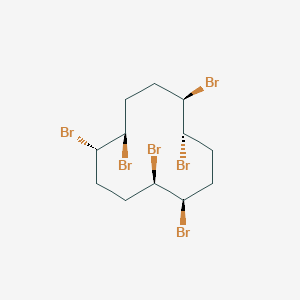

α-六溴环十二烷

描述

Synthesis Analysis

Alpha-HBCD is synthesized through the bromination of cyclododecatriene. A study focusing on the synthesis of minor isomers of hexabromocyclododecane, including alpha-HBCD, identified the bromination of trans,trans,trans-cyclododecatriene as a key step in its production, leading to the formation of delta- and epsilon-HBCD as minor components in the commercial product (Arsenault et al., 2007).

Molecular Structure Analysis

The stereochemistry of alpha-HBCD is complex due to its six stereogenic centers, resulting in multiple stereoisomers. Heeb et al. (2007) isolated six enantiomerically pure alpha-, beta-, and gamma-HBCDs and determined their absolute configurations through X-ray diffraction analysis. This study provided essential insights into the stereochemistry of HBCDs, which is critical for understanding their environmental behavior and toxicity (Heeb et al., 2007).

Chemical Reactions and Properties

Heeb et al. (2008) studied the regio- and stereoselective isomerization of HBCDs, revealing insights into the mechanism and kinetics of gamma- to alpha-HBCD isomerization. The study found that only two of the six bromine atoms in gamma-HBCD migrated during this process, highlighting the regio- and stereoselective nature of this transformation (Heeb et al., 2008).

Physical Properties Analysis

The physical properties of alpha-HBCD, such as solubility and melting point, are influenced by its stereochemistry. These properties play a significant role in its environmental distribution and persistence. Unfortunately, specific studies detailing these properties were not found in the current search.

Chemical Properties Analysis

Davis et al. (2006) explored the biodegradation of HBCD in environmental matrices, revealing that HBCD undergoes biological transformation in aquatic sediments and anaerobic digester sludge, producing metabolites like tetrabromocyclododecene. This study highlights the environmental fate of HBCD and its potential for debromination under certain conditions (Davis et al., 2006).

科学研究应用

Heeb 等人(2008 年)研究了 γ-HBCD 向 α-HBCD 的异构化,注意到它的区域和立体选择性,其中只有两个溴原子迁移。这改变了 HBCD 混合物的非对映异构体比率,这对于理解其环境行为和毒性具有影响 (Heeb 等人,2008)。

Peck 等人(2008 年)发现白边海豚的鲸脂和肝脏样品中的 α-HBCD 浓度显着低于其他污染物,如多溴二苯醚和多氯联苯。这一发现表明了它在海洋生物中的相对普遍性和分布 (Peck 等人,2008)。

Kakimoto 等人(2008 年)报告了日本母乳中 HBCD 浓度随时间增加的趋势,在某些人口群体的所有样品中都检测到了 α-HBCD。这强调了它在人类中的生物积累 (Kakimoto 等人,2008)。

Yu 等人(2008 年)表明,中国南部广州的城市空气中含有高浓度的 HBCD,其中 α-HBCD 是主要形式。这指出了它进行远程运输的潜力及其对城市空气质量的影响 (Yu 等人,2008)。

Crump 等人(2010 年)证明,鸡胚胎中 HBCD 的暴露会降低破壳成功率并改变肝脏 mRNA 表达,表明它对野生动物的异种生物代谢和脂质代谢有影响 (Crump 等人,2010)。

Szabo 等人(2011 年)研究了 α-HBCD 的毒代动力学,揭示了它在人体组织中生物积累和生物降解的潜力,这对于了解其对人类健康的影响至关重要 (Szabo 等人,2011)。

Ueno 等人(2006 年)发现,HBCD 广泛存在于亚太地区的海洋环境中,日本是该地区的主要来源。该研究强调了它在持久性有机污染物中具有很高的大气传输能力 (Ueno 等人,2006)。

Palace 等人(2010 年)表明,虹鳟中 HBCD 的暴露可能会影响它们的甲状腺系统,这表明它在水生生物中具有破坏内分泌的潜力 (Palace 等人,2010)。

安全和危害

HBCD is a brominated flame retardant found worldwide in the environment and wildlife . It is toxic to aquatic organisms and alters their reproductivity and development and causes deterioration of the central nervous system . It has also been linked to cytokine production, DNA damage, increased cell apoptosis, increased oxidative stress, and reactive oxygen species (ROS) production .

未来方向

属性

IUPAC Name |

(1R,2R,5S,6R,9R,10S)-1,2,5,6,9,10-hexabromocyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIGXXQKDWULML-PQTSNVLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](CC[C@H]([C@@H](CC[C@@H]([C@@H]1Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873771, DTXSID401016672 | |

| Record name | (+/-)-α-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-alpha-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Hexabromocyclododecane | |

CAS RN |

134237-50-6, 678970-15-5 | |

| Record name | α-Hexabromocyclododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134237-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hexabromocyclododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134237506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hexabromocyclododecane, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0678970155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-α-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-alpha-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-HEXABROMOCYCLODODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9X5ZAC15C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .ALPHA.-HEXABROMOCYCLODODECANE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q53DD47II | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

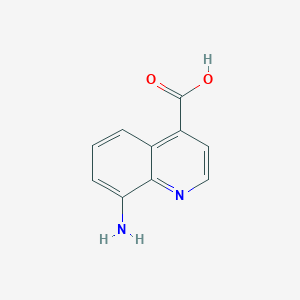

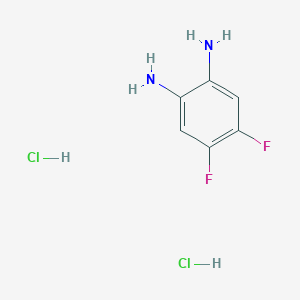

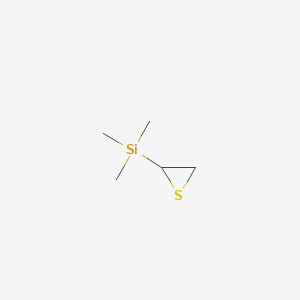

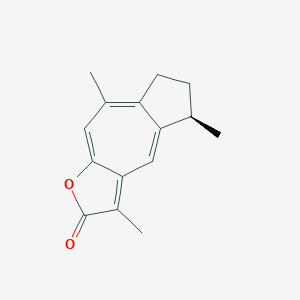

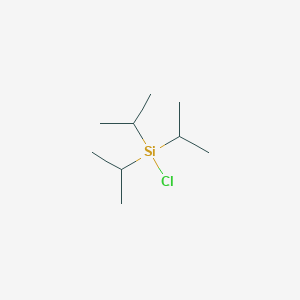

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B40999.png)

![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B41029.png)